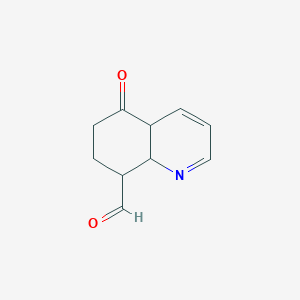
6-Hydroxyquinoline-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxyquinoline-5-carbonitrile is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyquinoline-5-carbonitrile typically involves the reaction of 6-nitroquinoline with potassium cyanide. This reaction proceeds through an aromatic nucleophilic substitution mechanism, where the cyano group replaces the hydrogen at the 5-position of the starting compound . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Hydroxyquinoline-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 6-Hydroxyquinoline-5-carbonitrile involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
6-Hydroxyquinoline-5-carbonitrile can be compared with other quinoline derivatives to highlight its uniqueness:
Similar Compounds: Quinoline, 8-Hydroxyquinoline, 6-Nitroquinoline, and 5-Cyanoquinoline
Uniqueness: Unlike other quinoline derivatives, this compound possesses both a hydroxyl group and a cyano group, which confer unique chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H6N2O |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
6-hydroxyquinoline-5-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-6-8-7-2-1-5-12-9(7)3-4-10(8)13/h1-5,13H |
Clé InChI |
AZFFLTNBQDADIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2C#N)O)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11914160.png)
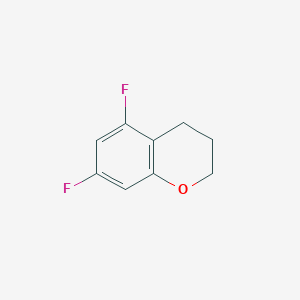
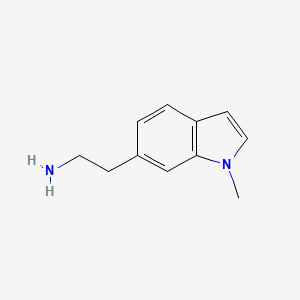


![6-Chlorothiazolo[4,5-c]pyridine](/img/structure/B11914191.png)

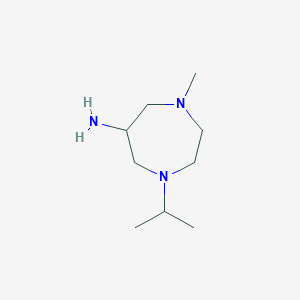

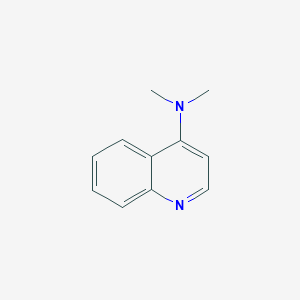

![4-Chloro-6,7-dihydro-5h-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11914225.png)

